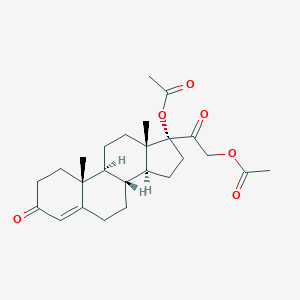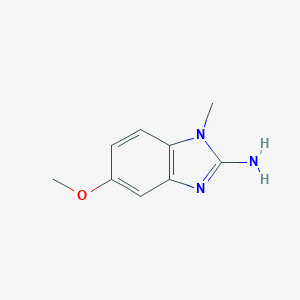
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research due to its ability to selectively activate the dopamine D1 receptor without affecting other dopamine receptors.
Wirkmechanismus
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride selectively activates the dopamine D1 receptor by binding to its active site. This results in the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of this pathway leads to the phosphorylation of various downstream targets, resulting in the observed physiological and biochemical effects.
Biochemische Und Physiologische Effekte
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and prefrontal cortex, leading to increased locomotor activity and improved cognitive function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its selectivity for the dopamine D1 receptor, which allows for the study of this receptor without affecting other dopamine receptors. However, one of the limitations of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride. One area of research is the development of more potent and selective dopamine D1 receptor agonists. Another area of research is the study of the role of the dopamine D1 receptor in various physiological and pathological conditions, including drug addiction and schizophrenia. Additionally, the development of new drug delivery systems may allow for the long-term study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride and its effects.
In conclusion, 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is a selective dopamine D1 receptor agonist that has been widely used in scientific research. Its selectivity and ability to activate the dopamine D1 receptor without affecting other dopamine receptors make it a valuable tool for studying this receptor and its role in various physiological and pathological conditions.
Synthesemethoden
The synthesis of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride involves several steps. The first step is the synthesis of 2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethylamine, which is then reacted with pyrrolidine to yield 1-(2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of the dopamine D1 receptor in reward processing and learning and memory.
Eigenschaften
CAS-Nummer |
10090-61-6 |
|---|---|
Produktname |
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride |
Molekularformel |
C28H30ClNO |
Molekulargewicht |
432 g/mol |
IUPAC-Name |
1-[2-[4-(2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO.ClH/c1-2-8-22(9-3-1)27-17-14-23-10-4-5-11-26(23)28(27)24-12-15-25(16-13-24)30-21-20-29-18-6-7-19-29;/h1-5,8-13,15-16H,6-7,14,17-21H2;1H |
InChI-Schlüssel |
UNQYZWLCGVJWRR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Andere CAS-Nummern |
10090-61-6 |
Synonyme |
U 22,410A U 22410A U-22,410A U-22410A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)